molecular formula C11H18Cl2N2 B6608313 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride CAS No. 2839139-90-9

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Cat. No.: B6608313
CAS No.: 2839139-90-9
M. Wt: 249.18 g/mol
InChI Key: IPSFIRHAQYIAPL-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a synthetic compound with the molecular formula C11H18Cl2N2 and a molecular weight of 249.18 g/mol. This compound is primarily used in scientific research due to its potential biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of trimethylamine with a suitable indole derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

1,1,2-Trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial properties.

  • Medicine: Investigated for its potential therapeutic uses, including its role in drug development.

  • Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

1,1,2-Trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Indole derivatives: These compounds share a similar core structure but may have different substituents and functional groups.

  • Isoindolines: These compounds have a similar ring structure but differ in their substitution patterns.

Properties

IUPAC Name

1,1,2-trimethyl-3H-isoindol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3;;/h4-6H,7,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSFIRHAQYIAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C)C=C(C=C2)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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